Cas no 146887-34-5 (α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile)

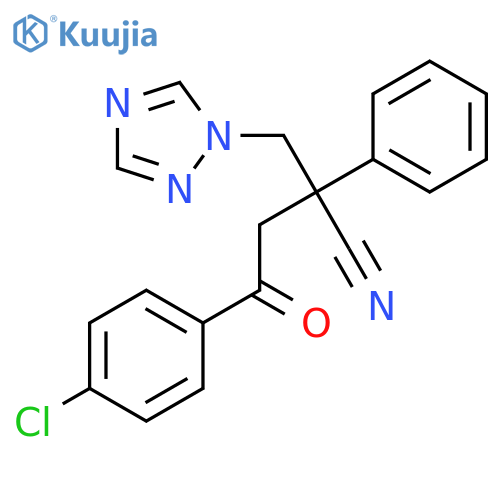

146887-34-5 structure

商品名:α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile

CAS番号:146887-34-5

MF:C19H15ClN4O

メガワット:350.801602602005

CID:5170572

α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)-2-oxoethyl]-α-phenyl-

- Piretanide Impurity 5-d4

- α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile

-

- インチ: 1S/C19H15ClN4O/c20-17-8-6-15(7-9-17)18(25)10-19(11-21,12-24-14-22-13-23-24)16-4-2-1-3-5-16/h1-9,13-14H,10,12H2

- InChIKey: AQQYGOKTYQRYOU-UHFFFAOYSA-N

- ほほえんだ: N1(CC(CC(C2=CC=C(Cl)C=C2)=O)(C2=CC=CC=C2)C#N)C=NC=N1

じっけんとくせい

- 密度みつど: 1.24±0.1 g/cm3(Predicted)

- ふってん: 611.0±65.0 °C(Predicted)

- 酸性度係数(pKa): 2.22±0.10(Predicted)

α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C238660-25mg |

α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |

146887-34-5 | 25mg |

$ 1114.00 | 2023-04-18 | ||

| TRC | C238660-5mg |

α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |

146887-34-5 | 5mg |

$ 242.00 | 2023-04-18 | ||

| TRC | C238660-10mg |

α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |

146887-34-5 | 10mg |

$ 454.00 | 2023-04-18 | ||

| TRC | C238660-50mg |

α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |

146887-34-5 | 50mg |

$ 1946.00 | 2023-04-18 | ||

| TRC | C238660-250mg |

α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |

146887-34-5 | 250mg |

$ 7600.00 | 2023-09-08 |

α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

3. Water

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

146887-34-5 (α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量